molecular formula C15H11ClO8 B13815248 6-Hydroxydelphinidin chloride

6-Hydroxydelphinidin chloride

Cat. No.: B13815248
M. Wt: 354.69 g/mol
InChI Key: PYSCZYSGHGBKKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxydelphinidin Chloride is a chemically defined derivative of the anthocyanidin delphinidin, provided as a high-purity chloride salt for research applications. Delphinidin, the parent compound, is a purple-colored plant pigment and antioxidant found in foods like blueberries, bilberries, blackcurrants, and eggplant . As a member of the anthocyanidin family, its structure features multiple hydroxyl groups, which are central to its biological activity . The 6-hydroxy modification is expected to alter its physicochemical properties, potentially enhancing its research value. In vitro and in vivo studies on delphinidin suggest that this compound may be of interest for investigating pathways related to oncogenesis, inflammation, and metabolic syndrome. Research on delphinidin has shown it can interact with key cellular signaling pathways, including directly inhibiting kinases like Fyn, MAPKK4, and PI3K, which are implicated in inflammation and cancer development . It has been observed to suppress the overexpression of cyclooxygenase-2 (COX-2) and to inhibit the activation of transcription factors such as AP-1 and NF-κB . Furthermore, delphinidin has demonstrated potential to induce apoptosis and cell cycle arrest in various human cancer cell lines, including prostate, breast, and colon cancers, and to inhibit processes like angiogenesis and metastasis . This product is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the scientific literature for the latest findings on delphinidin and its derivatives.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11ClO8

Molecular Weight

354.69 g/mol

IUPAC Name

2-(3,4,5-trihydroxyphenyl)chromenylium-3,5,6,7-tetrol;chloride

InChI

InChI=1S/C15H10O8.ClH/c16-7-1-5(2-8(17)13(7)21)15-10(19)3-6-11(23-15)4-9(18)14(22)12(6)20;/h1-4H,(H6-,16,17,18,19,20,21,22);1H

InChI Key

PYSCZYSGHGBKKF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O.[Cl-]

Origin of Product

United States

Natural Occurrence and Distribution of 6 Hydroxydelphinidin

Identification in Botanical Sources

The documented presence of 6-hydroxydelphinidin is limited to a very narrow range of plants, making its discovery in any new source a matter of scientific interest. Its identification has been primarily associated with the flowers of specific ornamental cultivars.

Presence in Alstroemeria Cultivars

The most significant and well-documented source of 6-hydroxydelphinidin is the genus Alstroemeria, commonly known as the Peruvian lily. These popular ornamental flowers exhibit a wide variety of colors, and detailed chemical analyses have revealed the presence of 6-hydroxylated anthocyanidins, including 6-hydroxydelphinidin, as key contributors to their pigmentation.

Research has shown that glycosides of 6-hydroxydelphinidin are responsible for the pink-purple and red-violet hues in several Alstroemeria cultivars. nih.govjfda-online.com For instance, a novel anthocyanin, 6-hydroxydelphinidin 3-rutinoside, was identified exclusively in the pink-purple flowers of five specific cultivars. researchgate.net In an analysis of the red-purple flowered cultivar 'Westland', two new derivatives were isolated: 6-hydroxydelphinidin 3-O-[6-O-malonyl-β-D-glucoside] and 6-hydroxydelphinidin 3-O-β-D-glucoside. agriculturejournals.cz This particular cultivar was found to contain four different anthocyanidin types simultaneously: cyanidin (B77932), delphinidin (B77816), 6-hydroxycyanidin (B1215532), and 6-hydroxydelphinidin. agriculturejournals.cz

The presence and type of 6-hydroxydelphinidin glycoside can vary significantly between cultivars, contributing to the diverse color palette of these flowers.

Table 1: Documented 6-Hydroxydelphinidin Glycosides in Alstroemeria Cultivars

Glycoside of 6-HydroxydelphinidinCultivar(s) or Flower ColorReference(s)
6-hydroxydelphinidin 3-rutinosidePink-purple flowers of five cultivars; Cultivars 'Regina' and 'Cana' researchgate.netresearchgate.net
6-hydroxydelphinidin 3-O-[6-O-malonyl-β-D-glucoside]'Westland' (red-purple flowers) agriculturejournals.cz
6-hydroxydelphinidin 3-O-β-D-glucoside'Westland' (red-purple flowers) agriculturejournals.cz

Distribution Across Plant Families

The distribution of 6-hydroxydelphinidin across the plant kingdom is exceptionally limited. Its structure is considered rare in nature. nih.gov The vast majority of scientific reports confirm its presence almost exclusively within the Alstroemeriaceae family, to which the genus Alstroemeria belongs. researchgate.netwikipedia.org

While the broader class of anthocyanins is widespread, appearing in numerous families from Vitaceae (grapes) to Solanaceae (eggplant) and Rosaceae (berries), the specific 6-hydroxylated forms are a chemical curiosity. Their biosynthesis requires an additional enzymatic step that is not common in the metabolic pathways of most plants. This makes the Alstroemeriaceae family particularly noteworthy from a phytochemical standpoint. nih.gov

Factors Influencing Natural Accumulation

The concentration of anthocyanins, including 6-hydroxydelphinidin, in plant tissues is not static. It is influenced by a combination of genetic and environmental factors that regulate the flavonoid biosynthesis pathway.

Genetic predisposition is the primary determinant, as the plant must possess the necessary genes, such as those for the flavonoid 6-hydroxylase enzyme, to produce these compounds. nih.gov Beyond the genetic blueprint, several external factors can modulate the accumulation of these pigments.

Light: Light is a critical environmental stimulus for anthocyanin biosynthesis. nih.gov Exposure to light, particularly UV radiation, is known to upregulate the expression of key enzymes in the anthocyanin pathway, leading to increased pigment production. mdpi.com In Alstroemeria, color intensity has been positively correlated with total anthocyanin concentration, which is influenced by light exposure. nih.gov

Temperature: Temperature plays a significant role, often in an inverse relationship with anthocyanin accumulation. Low temperatures can enhance anthocyanin biosynthesis and lead to more vibrant colors, whereas high temperatures tend to inhibit it. nih.govmdpi.com This effect has been observed in many ornamental plants, where elevated growing temperatures can cause colors to fade due to a decrease in pigment concentration. researchgate.net

Nutrients and Sugars: The availability of nutrients and the presence of sugars are fundamental to pigment production. Sugars, as products of photosynthesis, provide the essential carbon skeletons for building flavonoid molecules and the energy required for these metabolic processes. scielo.br Studies have shown that sugars can control and induce anthocyanin synthesis and accumulation in plants. scielo.br

Biosynthetic Pathways and Metabolic Engineering of 6 Hydroxydelphinidin

Enzymatic Steps in Anthocyanidin Biosynthesis

The biosynthesis of anthocyanidins is a well-conserved branch of the phenylpropanoid pathway, commencing with the amino acid L-phenylalanine. wikipedia.org This multi-step process involves several key enzymes that sequentially modify the molecular structure to build the complex flavylium (B80283) cation core. The pathway leading to delphinidin (B77816), the direct precursor of 6-hydroxydelphinidin, is foundational.

The general pathway begins with the conversion of L-phenylalanine to 4-coumaroyl-CoA through the action of three enzymes: Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). jairjp.commdpi.com The first committed step into the flavonoid pathway is catalyzed by Chalcone (B49325) synthase (CHS), which condenses one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. jairjp.comnih.gov This is swiftly isomerized by Chalcone isomerase (CHI) to the flavanone (B1672756) naringenin. wikipedia.orgnih.gov

From naringenin, the pathway branches, and the structure of the final anthocyanidin is determined by the action of specific hydroxylases. Flavanone 3-hydroxylase (F3H) introduces a hydroxyl group at the C-3 position, creating dihydrokaempferol (B1209521) (DHK). mdpi.com The key enzymes that define the B-ring hydroxylation pattern are Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H). oup.comoup.com For the synthesis of delphinidin-based compounds, F3'5'H is essential as it hydroxylates DHK at both the 3' and 5' positions to produce dihydromyricetin (B1665482) (DHM). mdpi.comnih.gov

The dihydroflavonols are then converted to colorless leucoanthocyanidins by Dihydroflavonol 4-reductase (DFR). mdpi.com Subsequently, Anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), catalyzes the oxidation of leucoanthocyanidins to form the colored anthocyanidins. mdpi.comnih.gov In this case, leucodelphinidin is converted to delphinidin.

The unique feature of 6-Hydroxydelphinidin is the hydroxyl group at the C-6 position of the A-ring. This modification is catalyzed by a specific Flavonoid 6-hydroxylase (F6H) . mdpi.comnih.gov These enzymes, often belonging to the cytochrome P450 monooxygenase family (e.g., CYP71D9, CYP82D) or the 2-oxoglutarate-dependent dioxygenase (ODD) family, introduce this hydroxyl group onto a flavonoid intermediate. oup.comnih.govresearchgate.net Research suggests that 6-hydroxylation can occur at the flavanone stage (e.g., on naringenin) or on downstream intermediates. nih.gov The formation of 6-hydroxycyanidin (B1215532) and 6-hydroxydelphinidin has been identified in species like Alstroemeria, indicating the presence of an active F6H in their biosynthetic machinery. nih.govacs.org

Table 1: Key Enzymes in the Biosynthesis of 6-Hydroxydelphinidin

EnzymeAbbreviationFunction
Phenylalanine ammonia-lyasePALInitiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid. jairjp.com
Cinnamate 4-hydroxylaseC4HHydroxylates cinnamic acid to produce p-coumaric acid. wikipedia.org
4-coumarate:CoA ligase4CLActivates p-coumaric acid into its CoA thioester, 4-coumaroyl-CoA. mdpi.com
Chalcone synthaseCHSCatalyzes the condensation of 4-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. wikipedia.orgnih.gov
Chalcone isomeraseCHIIsomerizes naringenin chalcone into the flavanone naringenin. wikipedia.orgnih.gov
Flavanone 3-hydroxylaseF3HHydroxylates flavanones (e.g., naringenin) to produce dihydroflavonols (e.g., dihydrokaempferol). mdpi.com
Flavonoid 3',5'-hydroxylaseF3'5'HAdds two hydroxyl groups to the B-ring of dihydrokaempferol to form dihydromyricetin. oup.comnih.gov
Flavonoid 6-hydroxylase F6H Adds a hydroxyl group at the C-6 position of the A-ring of a flavonoid intermediate. mdpi.comnih.gov
Dihydroflavonol 4-reductaseDFRReduces dihydroflavonols to their corresponding leucoanthocyanidins (flavan-3,4-diols). mdpi.com
Anthocyanidin synthaseANS / LDOXOxidizes leucoanthocyanidins to form colored anthocyanidins (e.g., delphinidin). mdpi.comnih.gov

Precursor Compounds and Pathway Regulation

The synthesis of 6-hydroxydelphinidin is metabolically demanding, requiring the allocation of primary metabolites into this specialized pathway. The availability of precursor compounds is a critical control point influencing the total output of anthocyanins.

Precursor Compounds: The entire carbon skeleton of 6-hydroxydelphinidin is derived from two primary precursors. wikipedia.org

L-Phenylalanine : This aromatic amino acid is the product of the shikimate pathway and serves as the starting point for the C6-C3 unit that forms the B-ring and the three carbons of the central C-ring. jairjp.com

Malonyl-CoA : Derived from acetyl-CoA via the action of acetyl-CoA carboxylase (ACCase), malonyl-CoA provides the three C2 units that form the A-ring of the flavonoid structure. wikipedia.orgacs.org

The cellular pools of both L-phenylalanine and malonyl-CoA are fundamental for the production of all flavonoids, and competition with other major metabolic pathways, such as protein synthesis and fatty acid synthesis, can limit their availability.

Table 2: Primary Precursors for 6-Hydroxydelphinidin Biosynthesis

PrecursorOrigin PathwayContribution to Flavonoid Structure
L-PhenylalanineShikimate PathwayForms the B-ring and the C3 bridge of the C6-C3-C6 skeleton. jairjp.com
Malonyl-CoAFatty Acid SynthesisProvides three acetate (B1210297) units to form the A-ring. wikipedia.org

Pathway Regulation: The expression of the structural genes encoding the biosynthetic enzymes is meticulously controlled at the transcriptional level. This regulation is primarily managed by a protein complex known as the MBW complex, which consists of three types of transcription factors:

R2R3-MYB proteins: These proteins are key determinants, binding to specific promoter elements of the anthocyanin structural genes and often activating their transcription. mdpi.com

basic Helix-Loop-Helix (bHLH) proteins: These transcription factors form a dimer with MYB proteins, acting as essential co-regulators.

WD40-repeat (WDR) proteins: These proteins serve as a scaffold, stabilizing the interaction between the MYB and bHLH components to form a functional activation complex.

This MBW complex coordinates the expression of the genes in the pathway, ensuring that the enzymes are produced in a synchronized manner. Environmental cues such as light and low temperature, as well as developmental signals, can influence the activity of these regulatory proteins, thereby modulating the timing and intensity of anthocyanin production. mdpi.com

Genetic and Molecular Approaches for Biosynthesis Modulation

Metabolic engineering offers powerful strategies to manipulate the anthocyanin pathway for the production of specific compounds like 6-hydroxydelphinidin in plants or microbial systems. tudelft.nl These approaches involve the targeted modification of an organism's genetic material to redirect metabolic flow. lbl.govpnnl.gov

A primary strategy for producing delphinidin-based anthocyanins in plants that naturally lack them (such as roses, chrysanthemums, and carnations) is the introduction of a functional Flavonoid 3',5'-hydroxylase (F3'5'H) gene . oup.com Many red or pink flowers only possess F3'H, leading to cyanidin (B77932) production, and lack F3'5'H. By expressing a heterologous F3'5'H gene, often from a plant like petunia or pansy that naturally produces blue flowers, the metabolic pathway can be diverted from producing dihydroquercetin to producing dihydromyricetin, the essential precursor for delphinidin. oup.comnih.gov

To further enhance the production of the desired anthocyanin, engineers often employ gene silencing techniques, such as RNA interference (RNAi), to down-regulate competing pathways. For instance, suppressing the expression of the endogenous F3'H gene can prevent the synthesis of cyanidin-based precursors, thereby funneling more substrate towards the F3'5'H enzyme. maxapress.com Similarly, down-regulating the endogenous Dihydroflavonol 4-reductase (DFR) can be effective, as some DFR enzymes have a strong preference for dihydroquercetin over dihydromyricetin. Replacing the native DFR with one from a species like Iris, which efficiently reduces dihydromyricetin, can significantly increase delphinidin accumulation.

The biosynthesis of 6-hydroxydelphinidin requires an additional enzymatic step. A logical metabolic engineering approach would involve:

Establishing a delphinidin-producing chassis, either by using a plant that naturally makes it or by engineering a host like a rose or chrysanthemum with a functional F3'5'H gene.

Introducing a gene encoding a Flavonoid 6-hydroxylase (F6H) into this chassis. mdpi.comnih.gov The F6H would then act on a flavonoid intermediate (e.g., dihydromyricetin) to add the C-6 hydroxyl group, leading to the synthesis of 6-hydroxydelphinidin after subsequent reactions by DFR and ANS.

Microbial platforms, such as Escherichia coli and Saccharomyces cerevisiae, are increasingly used for producing plant-derived natural products. tudelft.nlnih.gov Engineering these microbes to produce 6-hydroxydelphinidin would involve introducing the entire multigene pathway, from the initial enzymes like PAL and CHS to the specific tailoring enzymes F3'5'H and F6H. This approach allows for production in controlled fermenters, independent of agricultural constraints.

Extraction, Isolation, and Purification Methodologies in Research

Solvent-Based Extraction Techniques

The extraction of 6-Hydroxydelphinidin and related anthocyanins from plant material is primarily achieved using solvent-based methods that take advantage of their polar nature. semanticscholar.org The selection of an appropriate solvent system is critical for maximizing yield while preserving the structural integrity of the molecule.

Polar solvents such as methanol (B129727) and ethanol (B145695) are highly effective for solubilizing anthocyanins. semanticscholar.org For applications intended for food-grade products, ethanol is the preferred solvent over methanol. semanticscholar.org The efficiency of the extraction is significantly enhanced by the acidification of the solvent. semanticscholar.org The addition of acids, such as hydrochloric acid (HCl), phosphoric acid, or organic acids like citric and acetic acid, helps to stabilize the anthocyanin in its flavylium (B80283) cation form, which is the most stable and colored state. semanticscholar.org However, care must be taken as strong acids like HCl can potentially hydrolyze acylated anthocyanins during the extraction process. semanticscholar.org

Research has explored various solvent combinations and conditions to optimize anthocyanin recovery. For instance, a study on black colored soybeans identified a solution of 60% methanol containing 0.1% HCl as optimal for pigment extraction. researchgate.net Another investigation found that 80% (v/v) ethanol was effective for extracting polyphenols from certain byproducts. researchgate.net The temperature of the solvent is another key parameter; higher temperatures can increase extraction efficiency, but also risk thermal degradation of the pigments. researchgate.net The stability of anthocyanins is also highly pH-dependent, with greater stability observed in strongly acidic environments (below pH 4). researchgate.net

Table 1: Examples of Solvent Systems Used in Anthocyanin Extraction

Source Material Solvent System Key Findings Reference
Wild Blueberries Ethanol with Phosphoric Acid (pH 4.6) Gave the highest yield of total and monomeric anthocyanins. semanticscholar.org
Black Soybean 60% Methanol with 0.1% HCl Determined as the optimum solvent concentration for pigment extraction. researchgate.net
Black Soybean 80% Methanol Used to extract crude anthocyanin compounds for activity testing. researchgate.net
Bokbunja Byproducts 80% (v/v) Ethanol Resulted in the greatest total optical density (TOD) of pigment extracts. researchgate.net

Chromatographic Separation and Isolation Protocols

Following extraction, the crude extract contains a complex mixture of the target anthocyanin along with other pigments, sugars, organic acids, and phenolic compounds. semanticscholar.org Chromatographic techniques are essential for the separation and isolation of 6-Hydroxydelphinidin chloride from these components.

A common initial step involves solid-phase extraction (SPE) using C18 cartridges. semanticscholar.org This method serves to clarify and concentrate the anthocyanins from the crude extract. In this process, the extract is loaded onto the C18 cartridge, to which the polar anthocyanins adsorb. semanticscholar.org Less polar impurities and highly polar compounds like sugars can be washed away using an aqueous solvent, such as 0.01% HCl in water. semanticscholar.org The purified anthocyanin fraction is then eluted from the cartridge with an organic solvent, typically methanol containing a small amount of acid (e.g., 0.01% HCl). semanticscholar.org

For further separation, open-column chromatography is frequently employed. Stationary phases such as Sephadex LH-20 and Lichroprep RP-18 have been successfully used to purify anthocyanin extracts from sources like black soybeans. researchgate.net Polyamide columns are also utilized, with methanol serving as the eluent to isolate the pigments. researchgate.net In some historical protocols, paper chromatography was used to separate different anthocyanin pigments from each other after their conversion to chloride salts. researchgate.net

High-performance liquid chromatography (HPLC) is a powerful tool for both the analysis and preparative isolation of anthocyanins. semanticscholar.org Due to the structural complexity arising from various glycosylation and acylation patterns, HPLC chromatograms of anthocyanin extracts can be intricate. semanticscholar.org Reversed-phase columns, particularly C18 columns, are standard for these separations. youtube.comkhanacademy.org To simplify analysis, acid hydrolysis can be performed on the extract. This process cleaves the sugar moieties from the anthocyanin core, yielding the basic anthocyanidins and resulting in a less complex chromatogram. semanticscholar.org For separating very similar structures, such as diastereomers, specialized techniques like ion-pair reversed-phase chromatography may be used. researchgate.net

Table 2: Chromatographic Methods for Anthocyanin Separation and Isolation

Technique Stationary Phase Purpose Reference
Solid-Phase Extraction (SPE) C18 Clarification and concentration of anthocyanins from crude extracts. semanticscholar.org
Open-Column Chromatography Sephadex LH-20, Lichroprep RP-18 Purification of crude anthocyanin extracts. researchgate.net
Open-Column Chromatography Polyamide Purification and isolation of pigments. researchgate.net
High-Performance Liquid Chromatography (HPLC) C18 (Reversed-Phase) Analytical and preparative separation of complex anthocyanin mixtures. semanticscholar.orgyoutube.com

Advanced Purification Strategies for Research-Grade Material

Achieving research-grade purity for this compound often requires a combination of the aforementioned techniques in a multi-step purification strategy. The goal is to remove all interfering substances to allow for precise analytical characterization, such as NMR spectroscopy and mass spectrometry.

An effective strategy often involves a sequential chromatographic approach. For example, a crude extract might first be subjected to SPE on a C18 cartridge for initial cleanup. This is followed by one or more stages of open-column chromatography using different stationary phases, such as Sephadex LH-20 followed by a reversed-phase material like Lichroprep RP-18. researchgate.net This sequential process allows for the separation of compounds based on different chemical properties (e.g., size exclusion followed by polarity).

For the highest purity, preparative HPLC is the method of choice. This technique uses the same principles as analytical HPLC but on a larger scale, allowing for the collection of fractions containing the isolated, pure compound.

The final step in obtaining a research-grade solid is often crystallization. After extensive chromatographic purification, the isolated pigment can be crystallized from a suitable solvent system. A documented method for anthocyanins involves crystallization from 1% methanolic HCl, which yields the purified compound as a crystalline solid. researchgate.net In some specific research contexts, SDS-polyacrylamide gel electrophoresis has been mentioned in relation to a final purified extract containing 6-Hydroxydelphinidin, though this technique is more conventionally used for macromolecules like proteins. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
6-Hydroxydelphinidin
Methanol
Ethanol
Hydrochloric acid
Phosphoric acid
Citric acid
Acetic acid
Cyanidin (B77932)
Delphinidin (B77816)
Peonidin
Petunidin
Malvidin

Analytical Characterization and Quantitative Determination in Research

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation and quantification of 6-Hydroxydelphinidin and its derivatives from complex mixtures. nih.gov Reversed-phase HPLC, often using a C18 (ODS) column, is the most common approach. researchgate.netclockss.org The separation is typically achieved using a gradient elution system involving an acidified aqueous mobile phase and an organic modifier like methanol (B129727) or acetonitrile. researchgate.netpjoes.com The acidic conditions (pH < 3) are crucial to maintain the anthocyanin in its stable flavylium (B80283) cation form. tandfonline.com

In studies on Alstroemeria cultivars, specific HPLC methods have been established to resolve various anthocyanins, including glycosides of 6-Hydroxydelphinidin. researchgate.netscispace.com For instance, a method utilizing an ODS Hypersil column with a formic acid-water and methanol-formic acid-water gradient has been successfully employed for their separation. researchgate.net Detection is most commonly performed using a Diode Array Detector (DAD), which allows for spectral analysis across a range of wavelengths, typically between 200-600 nm, with a specific wavelength around 520-530 nm used for quantification of delphinidin-type anthocyanins. clockss.orgelectrochemsci.org

Table 1: Exemplary HPLC Methods for 6-Hydroxydelphinidin Glycoside Analysis

Parameter Method 1 (Analytical) clockss.org Method 2 (Analytical) researchgate.net
Column Waters C18 (4.6 x 250 mm) ODS Hypersil (20 x 0.5 cm, 5 µm)
Mobile Phase A 1.5% H₃PO₄ in H₂O 10% HCO₂H in H₂O
Mobile Phase B 1.5% H₃PO₄, 20% HOAc, 25% MeCN in H₂O 50% MeOH, 10% HCO₂H, 40% H₂O
Gradient Linear gradient from 20% to 85% B 0-4 min: 10% B; 4-21 min: 10-100% B
Flow Rate 1.0 mL/min Not Specified

| Detection | 530 nm | On-line spectral analysis |

Spectrometric Methods (UV-Vis, Mass Spectrometry) for Characterization

Spectrometric methods are indispensable for the structural confirmation of 6-Hydroxydelphinidin following chromatographic separation.

UV-Visible (UV-Vis) Spectroscopy is used for the initial identification and quantification of anthocyanins. clockss.org The absorption spectrum of anthocyanins is characterized by two major bands: one in the UV region (275-285 nm) and a more intense band in the visible region (475-550 nm), which is responsible for their color. upi.eduvscht.cz For 6-Hydroxydelphinidin, the presence of an additional hydroxyl group at the 6-position causes a hypsochromic (blue) shift in the visible maximum compared to delphinidin (B77816). researchgate.net In a methanolic solution acidified with HCl, 6-Hydroxydelphinidin aglycone exhibits a visible absorption maximum (λmax) at approximately 532 nm, while its 3-glucoside shows a λmax around 525 nm. clockss.org

Mass Spectrometry (MS) provides crucial information on the molecular weight and structure of the compound. Fast Atom Bombardment (FAB-MS) and Electrospray Ionization (ESI-MS) are commonly used techniques. researchgate.netclockss.org For 6-Hydroxydelphinidin, the molecular ion ([M]⁺) peak is observed at a mass-to-charge ratio (m/z) of 319. clockss.org When coupled with liquid chromatography (LC-MS), this technique allows for the determination of the molecular weights of various glycosides and their acylated forms directly from the plant extract. hmdb.caresearchgate.net For example, the FAB-MS measurement of 6-hydroxydelphinidin 3-O-[6-O-(malonyl)-β-D-glucoside] gives a molecular ion [M]⁺ at m/z 567. clockss.org

Table 2: Spectrometric Data for 6-Hydroxydelphinidin and a Glycoside Derivative clockss.org

Compound Technique λmax (0.1% HCl-MeOH) [M]⁺ (m/z)
6-Hydroxydelphinidin (Aglycone) UV-Vis, FAB-MS 532 nm 319

| 6-Hydroxydelphinidin 3-glucoside | UV-Vis | 525 nm | 481 |

Electrochemical Detection Techniques for Research

While less common than UV-Vis or MS detection, electrochemical detection (ED) coupled with HPLC offers a highly sensitive and selective method for the analysis of electroactive compounds like anthocyanins. tandfonline.com Anthocyanins, being phenolic compounds, are readily oxidized at the surface of an electrode, such as a glassy carbon electrode (GCE). researchgate.netmdpi.com The oxidation potential is directly related to the antioxidant capacity of the compound; a lower oxidation potential indicates a higher antioxidant capacity. mdpi.com

The electrochemical oxidation of anthocyanins typically occurs on the catechol group (3',4'-dihydroxyl) of the B-ring at potentials between +0.30 V and +0.60 V. researchgate.netmdpi.com Although specific studies on the electrochemical detection of 6-Hydroxydelphinidin chloride are not widely documented, research on its structural analog, delphinidin, provides a strong basis for its potential analysis by this method. electrochemsci.org The additional hydroxyl groups in 6-Hydroxydelphinidin would likely influence its oxidation potential. This technique, particularly methods like Differential Pulse Voltammetry (DPV), could provide a sensitive means for quantifying 6-Hydroxydelphinidin in research settings, especially for antioxidant capacity studies. electrochemsci.orgresearchgate.net

Advanced Hyphenated Techniques for Structural Elucidation (Beyond Basic Identification)

For the unambiguous structural elucidation of novel or rare compounds like 6-Hydroxydelphinidin glycosides, advanced hyphenated techniques are essential. tandfonline.com These methods provide detailed structural information, including the precise location of glycosylation and acylation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for identifying known and new anthocyanins in complex mixtures. eurl-pesticides.eushimadzu.com The initial MS scan provides the molecular weight of the parent ion, while the subsequent MS/MS scan fragments the ion and provides a characteristic fragmentation pattern that helps to identify the aglycone and the nature and sequence of sugar moieties. nih.gov This technique has been used to identify 6-Hydroxydelphinidin 3-glucoside in metabolomic profiling studies. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most definitive method for complete structural determination. researchgate.net Due to the complexity of anthocyanin spectra, two-dimensional NMR techniques are often required. In the structural analysis of 6-hydroxydelphinidin-3-rutinoside, techniques such as COSY (Correlation Spectroscopy), HSC (Heteronuclear Shift Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) were critical for assigning all proton (¹H) and carbon (¹³C) signals and confirming the connectivity between the aglycone and the sugar units. researchgate.net The absence of a proton signal for H-6 in the ¹H NMR spectrum, along with the corresponding carbon shifts, is a key indicator of the 6-hydroxy substitution. clockss.org

Table 3: Selected ¹H and ¹³C NMR Spectral Data for the Aglycone Moiety of 6-Hydroxydelphinidin-3-rutinoside (in CD₃OD with DCl) researchgate.net

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
2 - 159.5
3 - 137.9
4 8.87 (s) 136.2
5 - 144.3
6 - 129.8
7 - 150.9
8 7.18 (s) 95.8
9 - 148.5
10 - 114.7
1' - 121.7
2', 6' 7.91 (s) 110.1
3', 5' - 147.2

| 4' | - | 147.0 |


Structural Modification and Synthetic Strategies for 6 Hydroxydelphinidin Derivatives

Chemical Synthesis Approaches

The total chemical synthesis of delphinidin (B77816) and its analogues, including the 6-hydroxy derivative, presents significant challenges due to the molecule's complexity and instability. However, several strategies have been developed to access these compounds.

Historically, the Robinson synthesis was a foundational method for producing various anthocyanins. researchgate.net This procedure involves the condensation of an appropriately substituted ω-hydroxyacetophenone with a substituted benzaldehyde (B42025) derivative. google.com However, for industrial-scale production, this method has drawbacks related to safety and purification. google.com

More recent and industrially viable methods have been developed, often focusing on the synthesis of key intermediates. A notable process involves using 3,4,5-trihydroxyacetophenone as a central intermediate, which can be synthesized through novel procedures that avoid the drawbacks of older methods. google.comgoogle.comgoogleapis.com A patented process describes the reaction of a protected 3,4,5-trihydroxyacetophenone derivative with a protected phloroglucinaldehyde derivative, followed by hydrolysis to yield delphinidin chloride with high purity and yield. google.comgoogle.comgoogleapis.com

Table 1: Overview of Chemical Synthesis Strategies for Delphinidin Scaffolds

Synthetic Strategy Key Intermediates/Reagents Key Features References
Robinson Synthesis Substituted ω-hydroxyacetophenone, Substituted benzaldehyde Foundational condensation method for anthocyanidins. researchgate.netgoogle.com
Improved Industrial Process 3,4,5-Trihydroxyacetophenone, Protected phloroglucinaldehyde Avoids hazardous reagents like diazomethane; suitable for larger scale. google.comgoogle.comgoogleapis.com
Optimized Glucoside Synthesis Methyl gallate derivatives, t-Butyldimethylsilyl (TBS) protecting groups Simplified one-step ester-to-ketone process; improved yields for glycosylated forms. acs.org

Derivatization for Enhanced Research Utility

Derivatization, or the chemical modification of a core structure, is a critical tool for enhancing the research utility of compounds like 6-hydroxydelphinidin. The primary goals are to improve physicochemical properties such as stability and bioavailability, and to investigate the structure-activity relationship (SAR). wikipedia.org SAR studies help determine which chemical groups on a molecule are responsible for its biological effects, guiding the design of more potent or specific analogues. wikipedia.orgresearchgate.net

A significant challenge with delphinidin and its derivatives is their high hydrophilicity and physicochemical instability, which leads to very low bioavailability and limits in vivo studies. nih.gov To address this, researchers have synthesized analogues by replacing hydroxyl (-OH) groups with methoxy (B1213986) (-OCH3) groups. nih.gov This pharmacomodulation aims to increase lipophilicity, which is predicted to enhance membrane permeability and bioavailability.

For example, a series of O-methylated delphinidin analogues were synthesized and evaluated for their vascular effects. nih.gov Two specific compounds demonstrated a significant increase in vasorelaxation potential compared to the parent delphinidin, which was attributed to their modified structure leading to potentially higher permeability and altered pharmacological activity. nih.gov Such studies are crucial for developing derivatives that can be effectively used in biological systems to probe mechanisms of action.

Table 2: Examples of Delphinidin Derivatization for Enhanced Utility

Parent Compound Modification Resulting Analogue (Example) Intended Enhancement Reference
Delphinidin Replacement of -OH with -OCH3 groups on A and B rings 3,5,7-Trimethoxy-2-(3,4,5-trimethoxyphenyl)chromenylium Increased lipophilicity, potentially improved bioavailability and altered pharmacological activity. nih.gov

Derivatization is also essential for analytical purposes. For instance, creating derivatives of molecules can improve their stability and volatility for analysis by techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov

Enzymatic Modification and Biotransformation

Enzymes play a crucial role in the modification and transformation of 6-hydroxydelphinidin and other anthocyanidins, both in plants and during metabolism in other organisms. These processes are key to the diversity of anthocyanins found in nature.

The most common enzymatic modification is glycosylation, the attachment of sugar moieties to the anthocyanidin core. nih.govencyclopedia.pub This reaction is typically catalyzed by UDP-glucose:flavonoid glycosyltransferases (UFGT), which add a sugar, most commonly glucose, to the 3-position of the C-ring. nih.govnih.gov Further glycosylation can occur at other positions, such as the 5-position. encyclopedia.pub Glycosylation significantly increases the water solubility and stability of the anthocyanidin aglycone. encyclopedia.pub In flowers of Alstroemeria, for example, 6-hydroxydelphinidin is found naturally as glycosylated derivatives, such as 6-hydroxydelphinidin 3-rutinoside and 6-hydroxydelphinidin 3-malonylglucoside. clockss.orgresearchgate.net

Biotransformation also occurs through the action of gut microbiota. nih.gov After ingestion, anthocyanin glycosides that are not absorbed in the upper gastrointestinal tract can be metabolized in the colon. Bacterial enzymes like glucosidases can cleave the sugar moieties, releasing the aglycone (e.g., 6-hydroxydelphinidin). nih.gov This aglycone can then be further broken down into smaller phenolic acids. acs.org Additionally, methylation is another important biotransformation. The enzyme catechol-O-methyl transferase (COMT) can methylate hydroxyl groups on the B-ring of delphinidin derivatives, a metabolic pathway observed in the liver. nih.govnih.gov

Table 3: Key Enzymatic and Biotransformation Processes

Process Key Enzymes Effect on Molecule Significance References
Glycosylation Glycosyltransferases (e.g., UF3GT) Addition of sugar moieties (e.g., glucose, rhamnose) Increases stability and water solubility; creates diverse natural forms. encyclopedia.pubnih.govmdpi.com
Deglycosylation Bacterial glucosidases (in gut) Removal of sugar moieties Releases the aglycone for absorption or further degradation. nih.govacs.org
Methylation Catechol-O-methyl transferase (COMT) Addition of methyl groups to B-ring hydroxyls A key metabolic pathway in the liver affecting bioavailability and activity. nih.govnih.gov

Semisynthetic Approaches to Novel Analogues

Semisynthesis provides a powerful bridge between natural product chemistry and synthetic chemistry to create novel analogues. This approach begins with a complex natural product, which is isolated from its source, and then uses it as a starting scaffold for targeted chemical modifications. google.com This strategy is often more efficient than total synthesis for creating a library of related compounds.

For 6-hydroxydelphinidin derivatives, a semisynthetic route would typically involve the extraction and purification of a naturally abundant glycoside, such as 6-hydroxydelphinidin 3-rutinoside from Alstroemeria flowers. clockss.orgresearchgate.net The isolated natural product can then undergo chemical reactions. For example, acid hydrolysis can be used to remove the sugar groups, yielding the 6-hydroxydelphinidin chloride aglycone. google.com

This aglycone can then serve as the starting material for a range of derivatization reactions, such as the methylation, acylation, or halogenation of its hydroxyl groups. nih.gov This allows for the creation of novel analogues that are not found in nature and may possess unique properties for research. The development of semi-synthetic penicillins from the natural 6-aminopenicillanic acid (6-APA) nucleus is a classic example of the power of this approach in medicinal chemistry, allowing for the creation of a wide array of antibiotics with different properties. wikipedia.org Similarly, using naturally sourced 6-hydroxydelphinidin as a scaffold can accelerate the discovery of new derivatives with enhanced stability, bioavailability, or specific biological activities. nih.gov

Based on a comprehensive search for scientific literature, there is currently insufficient data available to generate a detailed article on the specific biological and mechanistic investigations of This compound as per the requested outline.

Research on the antioxidant and anti-inflammatory properties of anthocyanins is extensive; however, studies focusing specifically on the 6-hydroxy derivative of delphinidin chloride are not present in the available search results. The existing literature primarily details the activities of more common anthocyanidins, such as delphinidin.

Therefore, it is not possible to provide scientifically accurate, detailed research findings or data tables for the following sections concerning this compound:

Biological Activities and Mechanistic Investigations of 6 Hydroxydelphinidin Pre Clinical and in Vitro

Anti-inflammatory Pathway Modulation

Modulation of MAPK Pathways

Without specific studies on 6-Hydroxydelphinidin chloride, any attempt to create the requested article would involve speculation or extrapolation from related compounds, which would not adhere to the strict requirement of focusing solely on the specified chemical compound. Further preclinical and in vitro research is needed to elucidate the distinct biological activities of this compound.

Regulation of Pro-inflammatory Cytokine Production in Cellular Systems

The inflammatory response is largely mediated by cytokines, small proteins crucial for cell signaling. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), are key regulators of innate and adaptive immunity and are involved in the onset and persistence of inflammatory conditions. thermofisher.comfrontiersin.org

In cellular systems, the effect of a compound like this compound on cytokine production is typically evaluated using models such as human peripheral blood mononuclear cells (PBMC) or specific immune cell lines like macrophages. nih.gov These cells are often stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines. frontiersin.orgnih.gov The introduction of the test compound allows researchers to measure any subsequent inhibition or alteration in the levels of secreted cytokines like TNF-α, IL-1β, and IL-6. nih.govmdpi.com Such studies have shown that certain flavonoids can dose-dependently inhibit the production of these pro-inflammatory cytokines. nih.gov The underlying mechanisms often involve the modulation of key signaling pathways, such as the NF-κB pathway, which is central to the inflammatory response. mdpi.com

Table 1: Methodologies for Assessing Cytokine Regulation

Parameter Description Common Cell Models Measurement Technique
Cytokine Secretion Measures the amount of cytokines released by cells into the culture medium. PBMCs, Macrophages (e.g., THP-1), Dendritic Cells ELISA (Enzyme-Linked Immunosorbent Assay), Cytometric Bead Array (CBA)
Gene Expression Quantifies the mRNA levels of cytokine genes to determine if the compound affects transcription. Immune cell lines RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction)

Effects on Immune Cell Responses in In Vitro Models

The immunomodulatory effects of compounds are assessed by observing their impact on the behavior of various immune cells in vitro. Key responses include cell proliferation, differentiation, and activation. For instance, the proliferation of lymphocytes, a critical aspect of the adaptive immune response, can be stimulated by antigens and subsequently measured to see if a compound enhances or suppresses this activity. mdpi.com

In vitro models may use co-cultures of different immune cells, such as macrophages and lymphocytes, to better simulate the complex interactions within the immune system. mdpi.com The effect of a compound on T-helper cell differentiation (e.g., into Th1 or Th2 subtypes) is another crucial area of investigation, as this balance dictates the nature of the immune response. mdpi.com An enhanced Th1 response, for example, is associated with increased cellular immunity. mdpi.com Flow cytometry is a powerful tool in these studies, allowing for the identification and quantification of specific cell populations and their responses. nih.gov

Cellular Anti-Proliferative and Apoptotic Mechanisms

Induction of Apoptosis in Select Cellular Models

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis. nih.gov The ability of a compound like this compound to trigger this process is a key indicator of its potential anti-cancer activity.

Studies in this area typically involve treating cancer cell lines with the compound and then measuring markers of apoptosis. nih.gov This can include observing morphological changes, detecting the fragmentation of DNA, and measuring the activity of caspases, which are the key enzymes that execute the apoptotic process. mdpi.com For example, research on the related compound Cyanidin (B77932) chloride demonstrated that it induced apoptosis in colorectal cancer cells. nih.gov This was linked to the inhibition of the NF-κB signaling pathway, which often promotes cell survival. nih.gov

Table 2: Common Assays for Apoptosis Induction

Assay Type Principle What is Measured
Annexin V/PI Staining Detects the externalization of phosphatidylserine, an early apoptotic event. Percentage of early and late apoptotic cells via flow cytometry.
TUNEL Assay Detects DNA fragmentation by labeling the terminal ends of nucleic acids. DNA breaks in apoptotic cells, often visualized by microscopy.
Caspase Activity Assays Measures the activity of key executioner enzymes like Caspase-3 and Caspase-7. Cleavage of a fluorescent or colorimetric substrate.

Inhibition of Cell Proliferation in In Vitro Assays

A fundamental characteristic of potential anti-cancer compounds is their ability to inhibit the uncontrolled proliferation of cancer cells. nih.gov In vitro proliferation assays are standard methods used to screen for such cytostatic or cytotoxic effects. nih.gov These assays involve culturing cancer cells in the presence of varying concentrations of the test compound over a period of time. nih.gov

The effectiveness of the compound is often quantified as the IC50 value, which is the concentration required to inhibit cell proliferation by 50%. Research on other novel compounds has demonstrated significant inhibition of cell proliferation in leukemia and lymphoma cells, for instance. mdpi.com It is important to select the appropriate assay type, as some methods based on metabolic activity can be confounded by changes in cell size without a corresponding halt in cell division. nih.gov

Effects on Cell Cycle Progression

The cell cycle is the series of events that take place in a cell leading to its division and duplication of its DNA. This process is tightly regulated by complexes of cyclins and cyclin-dependent kinases (CDKs). youtube.com Many anti-cancer drugs exert their effects by interfering with the cell cycle, causing the cell to arrest at a specific phase (e.g., G1, S, or G2/M), which can prevent its proliferation and may lead to apoptosis. youtube.comnih.gov

To study a compound's effect on the cell cycle, cancer cells are treated and then analyzed, typically by flow cytometry after staining the cellular DNA. This allows researchers to determine the percentage of cells in each phase of the cycle. A compound causing an accumulation of cells in a particular phase is said to induce cell cycle arrest at that point. researchgate.net For example, CDK4/6 inhibitors are known to cause a G1 phase arrest. nih.gov

Antimicrobial Activities and Mechanisms of Action

The antimicrobial properties of natural and synthetic compounds are of significant interest, especially with the rise of antibiotic resistance. Research in this area investigates a compound's ability to inhibit the growth of or kill microorganisms like bacteria and fungi.

The mechanism of action for antimicrobial compounds can be diverse. Many function by disrupting the integrity of the microbial cell membrane, leading to the leakage of cellular contents and cell death. nih.govnih.gov This can be assessed by measuring membrane potential changes or the release of intracellular components. Other mechanisms include the inhibition of essential enzymes, interference with DNA replication, or the generation of reactive oxygen species (ROS) that cause cellular damage. nih.gov For example, studies on certain plant extracts have shown that they can cause membrane depolarization, affect intracellular enzyme activities, and increase ROS levels, ultimately leading to bacterial death. nih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound
Delphinidin (B77816)
Cyanidin chloride
Tumor necrosis factor-alpha (TNF-α)
Interleukin-1β (IL-1β)
Interleukin-6 (IL-6)

Inhibition of Microbial Growth in In Vitro Studies

There are no specific in vitro studies that report on the inhibition of microbial growth by this compound. Data tables detailing minimum inhibitory concentrations (MICs) or minimum bactericidal concentrations (MBCs) against various microbial strains are therefore unavailable.

Interference with Microbial Cell Membrane Integrity

Specific research investigating the effects of this compound on the integrity of microbial cell membranes has not been published. Consequently, there is no data on mechanisms such as membrane depolarization, pore formation, or leakage of intracellular components induced by this compound.

Disruption of Microbial Metabolic Pathways

There is a lack of published evidence to suggest that this compound disrupts microbial metabolic pathways. Studies identifying specific metabolic processes or enzymes targeted by this compound have not been reported.

Enzyme Modulation and Inhibition Profiles

The interaction of this compound with specific enzymes has not been a subject of detailed investigation in the available literature. Therefore, its enzyme modulation and inhibition profiles remain uncharacterized.

Target Enzyme Identification and Kinetic Analysis

There are no studies that identify specific enzyme targets of this compound. As a result, kinetic analyses, including the determination of inhibition constants (K_i) or IC_50 values, are not available.

Receptor Binding Studies in Research Models

Information from receptor binding studies for this compound in research models is absent from the scientific literature. Data on its affinity for specific receptors is therefore not known.

Structure Activity Relationship Sar Studies of 6 Hydroxydelphinidin and Its Analogues

Impact of Hydroxylation and Methoxylation on Biological Activity

The degree and position of hydroxylation and methoxylation on the flavonoid skeleton are critical determinants of the biological activity of anthocyanins. The presence of an additional hydroxyl group at the 6-position of the A-ring in 6-Hydroxydelphinidin is anticipated to significantly modulate its electronic properties and, consequently, its bioactivity.

Studies on related flavonoids have consistently demonstrated that an increased number of hydroxyl groups on the B-ring enhances antioxidant activity. This is attributed to the greater potential for hydrogen donation and the ability to stabilize the resulting radical through resonance. Delphinidin (B77816), with its three hydroxyl groups on the B-ring, generally exhibits stronger antioxidant potential than its counterparts with fewer hydroxyls, such as cyanidin (B77932) and pelargonidin. The introduction of a hydroxyl group at the 6-position, as seen in 6-Hydroxydelphinidin, is likely to further augment this antioxidant capacity. Research on quercetagetinidin, a flavonol with a similar 6-hydroxy A-ring substitution, has shown that this feature contributes to high free radical scavenging activity.

Conversely, methoxylation, the replacement of a hydroxyl group with a methoxy (B1213986) group, tends to decrease antioxidant activity. This is because methoxy groups are less effective hydrogen donors than hydroxyl groups. However, methoxylation can influence other biological activities. For instance, studies on anthocyanidins have revealed that methoxy groups at the 3'- and 5'-positions of the B-ring are particularly effective for the inhibition of cAMP-specific phosphodiesterases (PDEs). In contrast, vicinal hydroxy substituents on the B-ring are crucial for the inhibition of the epidermal growth factor receptor (EGFR). This highlights that the interplay between hydroxylation and methoxylation can determine the specific molecular targets of these compounds.

The following table summarizes the general trends observed for the impact of hydroxylation and methoxylation on the biological activities of delphinidin and its analogues.

Structural ModificationImpact on Antioxidant ActivityImpact on Specific Enzyme Inhibition
Increased B-ring Hydroxylation Generally increasesCrucial for EGFR inhibition
B-ring Methoxylation Generally decreasesEffective for PDE inhibition
A-ring Hydroxylation (e.g., 6-OH) Likely increases (based on related compounds)Data not yet available

Role of Glycosylation and Acylation on Mechanistic Effects

Glycosylation, the attachment of sugar moieties, and acylation, the addition of an acyl group, are common modifications of anthocyanins that significantly influence their stability, solubility, and biological mechanisms.

Glycosylation typically increases the water solubility and stability of anthocyanidins. While the aglycone (the non-sugar part) is often more potent in in-vitro assays, glycosylation is crucial for the bioavailability and in-vivo activity of these compounds. The specific type and position of the sugar can also modulate activity. For example, some studies suggest that further glycosylation beyond the typical 3-O-glucoside can sometimes decrease antioxidant activity.

Acylation, particularly with phenolic acids like cinnamic, caffeic, or ferulic acid, has been shown to enhance the stability of anthocyanins against degradation by heat, light, and pH changes. This increased stability is often attributed to intramolecular co-pigmentation, where the acyl group stacks with the anthocyanin core, protecting it from nucleophilic attack by water. Furthermore, acylation can increase the lipophilicity of the anthocyanin, potentially altering its interaction with cell membranes and intracellular targets. Some studies have reported that acylation can also enhance the antioxidant activity of the parent anthocyanin.

The table below outlines the general effects of glycosylation and acylation on the properties of delphinidin and its analogues.

ModificationEffect on StabilityEffect on SolubilityEffect on Bioactivity
Glycosylation IncreasesIncreases water solubilityCan modulate activity, crucial for in-vivo effects
Acylation Significantly increasesIncreases lipophilicityCan enhance antioxidant activity and stability

Influence of B-Ring Substitution Patterns on Bioactivity

The substitution pattern of the B-ring is a paramount factor governing the bioactivity of delphinidin and its analogues. As previously mentioned, the number and arrangement of hydroxyl and methoxyl groups on this ring dictate the molecule's antioxidant potential and its specificity towards different enzymatic targets.

The ortho-dihydroxy (catechol) structure on the B-ring, as seen in cyanidin, is a well-established feature for potent antioxidant activity. Delphinidin, possessing a pyrogallol (B1678534) group (three adjacent hydroxyl groups) on its B-ring, generally exhibits even greater antioxidant capacity. This is due to the increased number of hydrogen-donating hydroxyl groups and the enhanced stability of the resulting radical.

The substitution pattern also dictates the molecule's ability to inhibit specific enzymes. As highlighted earlier, the presence of vicinal hydroxyl groups on the B-ring is a key requirement for the inhibition of the epidermal growth factor receptor (EGFR). In contrast, a different substitution pattern, characterized by methoxy groups at the 3'- and 5'-positions, confers potent inhibitory activity against cAMP-specific phosphodiesterases (PDEs). This demonstrates that subtle changes in the B-ring decoration can switch the biological activity of the anthocyanidin towards different cellular signaling pathways.

While direct experimental data for 6-Hydroxydelphinidin is limited, it is reasonable to hypothesize that its B-ring substitution pattern will similarly govern its specific biological activities, in addition to the modulating effect of the 6-hydroxy group on the A-ring.

The following table summarizes the influence of B-ring substitution patterns on the bioactivity of delphinidin analogues.

B-Ring Substitution PatternPredominant Biological Activity
Vicinal Hydroxyl Groups (e.g., Delphinidin, Cyanidin) Potent Antioxidant Activity, EGFR Inhibition
Methoxy Groups (e.g., Malvidin, Petunidin) PDE Inhibition

Pre Clinical Pharmacokinetic and Metabolic Profiling of 6 Hydroxydelphinidin

In Vitro Absorption and Transport Studies (e.g., Caco-2 models)

The initial hurdle for any orally administered compound is absorption across the intestinal epithelium. The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with tight junctions, serves as a widely accepted in vitro model to predict intestinal drug permeability. Studies utilizing this model are crucial for assessing the passive diffusion and active transport mechanisms that govern a compound's entry into systemic circulation.

Table 1: General Classification of Compound Permeability Based on Caco-2 Assays

Papp (x 10⁻⁶ cm/s) Classification Predicted Human Absorption
< 1 Low < 20%
1 - 10 Moderate 20% - 70%

For anthocyanins, factors such as glycosylation and hydroxylation patterns significantly influence their transport across the Caco-2 monolayer. It is hypothesized that 6-Hydroxydelphinidin, due to its hydrophilic nature, may exhibit moderate to low permeability. Further research is required to definitively determine its Papp value and to investigate the potential involvement of specific influx or efflux transporters in its intestinal absorption.

Metabolic Pathways and Metabolite Identification in Animal Models and Cell-Free Systems

Once absorbed, 6-Hydroxydelphinidin chloride is expected to undergo significant metabolism, a process primarily occurring in the liver but also in other tissues and by the gut microbiota. In vitro metabolism studies using cell-free systems, such as liver microsomes and S9 fractions, are instrumental in identifying the primary metabolic pathways. These systems contain a host of drug-metabolizing enzymes, including cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs).

For flavonoids, common metabolic transformations include methylation, glucuronidation, and sulfation. In the case of 6-Hydroxydelphinidin, it is anticipated that its hydroxyl groups are primary sites for conjugation reactions. Animal models, such as rats and mice, provide a more comprehensive picture of in vivo metabolism, accounting for the interplay between host and microbial metabolism.

Table 2: Predicted Metabolic Pathways for 6-Hydroxydelphinidin

Metabolic Reaction Enzyme Family (Predicted) Potential Metabolites
Methylation Catechol-O-methyltransferase (COMT) Methylated derivatives (e.g., Peonidin, Malvidin type structures)
Glucuronidation UDP-glucuronosyltransferases (UGTs) Glucuronide conjugates
Sulfation Sulfotransferases (SULTs) Sulfate conjugates

Identification of these metabolites is typically achieved through advanced analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS). While specific studies detailing the full metabolite profile of 6-Hydroxydelphinidin in animal models are limited, research on the parent compound, delphinidin (B77816), has revealed the presence of its methylated and glucuronidated derivatives in plasma and urine. It is highly probable that 6-Hydroxydelphinidin follows similar metabolic routes.

Pre-clinical Bioavailability Assessments in Animal Models

Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a key pharmacokinetic parameter. Preclinical bioavailability studies, typically conducted in rodent models like rats, are essential for understanding the extent of a compound's absorption and first-pass metabolism.

For anthocyanins in general, oral bioavailability is known to be relatively low. This is attributed to a combination of factors including limited intestinal absorption, extensive metabolism by gut microbiota, and significant first-pass metabolism in the liver. While specific bioavailability data for this compound is not yet published, studies on similar anthocyanins have reported bioavailability values often below 1%.

Table 3: Key Pharmacokinetic Parameters Assessed in Preclinical Bioavailability Studies

Parameter Description
Cmax Maximum (or peak) serum concentration that a drug achieves.
Tmax The time at which the Cmax is observed.
AUC Area under the plasma concentration-time curve, reflecting total drug exposure.

Further investigations are necessary to quantify the absolute bioavailability of 6-Hydroxydelphinidin and to elucidate the primary factors limiting its systemic availability.

Excretion Profiles in Animal Studies

The final stage of a compound's journey through the body is its elimination. Excretion studies in animal models, such as mice and rats, are conducted to determine the primary routes and rate of elimination of the parent compound and its metabolites. This typically involves the collection and analysis of urine and feces over a defined period following administration.

Based on the physicochemical properties of anthocyanins and their metabolites, which are generally water-soluble, renal excretion is expected to be a significant pathway. Unabsorbed compound and metabolites formed by the gut microbiota would be eliminated in the feces.

Table 4: Expected Excretion Profile of 6-Hydroxydelphinidin and its Metabolites

Excretion Route Expected Compounds
Urine Parent compound (trace amounts), Glucuronide conjugates, Sulfate conjugates, Methylated derivatives, Smaller phenolic acid metabolites

Quantitative analysis of urine and feces is required to construct a comprehensive mass balance and to understand the relative importance of renal and fecal excretion pathways for this compound.

Molecular Interaction Studies and Computational Modeling

Ligand-Target Interaction Analysis

The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets, such as proteins and enzymes. Studies on delphinidin (B77816) and its derivatives have shown that their polyphenolic structure, rich in hydroxyl groups, is key to forming various non-covalent interactions. These interactions, primarily hydrogen bonds and hydrophobic interactions, are crucial for the stability of the ligand-target complex.

For instance, molecular docking studies of delphinidin-3-O-galactoside with tyrosinase, an enzyme involved in melanin production, revealed strong binding affinity through hydrogen bonding and van der Waals forces nih.gov. Similarly, delphinidin has been shown to form multiple hydrogen bonds with amino acid residues in the active sites of enzymes like α-glucosidase, which is a target for managing diabetes researchgate.net. The introduction of an additional hydroxyl group in 6-Hydroxydelphinidin chloride is likely to enhance its hydrogen bonding capacity, potentially leading to stronger or more specific interactions with its targets.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been widely applied to delphinidin and its derivatives to understand their inhibitory mechanisms against various enzymes. For example, docking studies have successfully predicted the binding modes of delphinidin and its glycosides to targets such as angiotensin-converting enzyme (ACE), a key regulator of blood pressure researchgate.net. One study on delphinidin-3-sambubioside analogues showed a strong binding affinity to ACE, with a binding energy of -8.2 kcal/mol, which was further improved in its analogues researchgate.net.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction over time. These simulations can assess the stability of the docked complex and reveal conformational changes in both the ligand and the target protein upon binding. While specific MD simulation data for this compound is absent, studies on other anthocyanins have demonstrated the utility of this technique in confirming the stability of the ligand in the binding pocket and identifying key residues involved in the interaction nih.gov. These simulations often show that the flexibility of the ligand and the protein is crucial for achieving an optimal binding conformation. For example, MD simulations could be used to understand how the additional hydroxyl group in this compound affects the flexibility of the pyran ring and its interactions within a binding site.

CompoundTarget EnzymeBinding Energy (kcal/mol)Key Interacting Residues
Delphinidin-3-sambubiosideAngiotensin-Converting Enzyme (ACE)-8.2Not Specified
Delphinidin-3-sambubioside AnalogAngiotensin-Converting Enzyme (ACE)-10.4Not Specified
DelphinidinZika Virus NS5 Methyltransferase-8.5Not Specified
DelphinidinGlucokinase Regulatory Protein (GKRP)-8.7Not Specified
Delphinidin-3-O-galactosideTyrosinaseNot SpecifiedNot Specified

Identification of Potential Molecular Targets

Based on the computational studies of delphinidin and its derivatives, a range of potential molecular targets for this compound can be proposed. These targets are primarily enzymes and proteins implicated in various disease pathways.

Enzymes involved in metabolic diseases: As seen with delphinidin's interaction with α-glucosidase and glucokinase regulatory protein, this compound could be a potential inhibitor of enzymes involved in carbohydrate metabolism, suggesting a role in managing diabetes researchgate.netnih.gov.

Enzymes in cardiovascular diseases: The demonstrated inhibition of ACE by delphinidin analogues points to a potential application in cardiovascular health, specifically in blood pressure regulation researchgate.net.

Viral proteins: The high binding affinity of delphinidin for Zika virus proteins, such as NS5 methyltransferase and NS2B-NS3 protease, suggests that this compound might possess antiviral properties ajbls.com.

Cancer-related proteins: Delphinidin has been shown to interact with various targets in cancer signaling pathways, including receptor tyrosine kinases and proteins involved in cell cycle regulation and apoptosis nih.gov. The structural modifications in this compound could lead to enhanced or novel anticancer activities. For instance, delphinidin has been shown to downregulate the expression of β-catenin and inhibit the PI3K/Akt signaling pathway in cancer cells nih.gov.

Advanced Research Methodologies in 6 Hydroxydelphinidin Studies

Cell-Based Assays and Signaling Pathway Analysis

Currently, there is a lack of publicly available scientific literature detailing the use of cell-based assays to investigate the specific signaling pathways affected by 6-Hydroxydelphinidin chloride. While cell-based assays are a fundamental tool in pharmacology and molecular biology for elucidating the mechanisms of action of various compounds, specific studies involving this compound and its impact on cellular signaling cascades have not been reported in the searched scientific databases.

In Vitro and Ex Vivo Organ/Tissue Model Systems

The application of in vitro and ex vivo organ and tissue model systems in the study of this compound has not been documented in available research. These advanced models, which include organoids and organ-on-a-chip systems, provide a more physiologically relevant environment to study compound effects compared to traditional cell cultures. However, no studies have been found that utilize such systems to evaluate the biological activities of this compound.

Application of Omics Technologies (e.g., Proteomics, Metabolomics)

There is no available research that has employed omics technologies, such as proteomics or metabolomics, to analyze the effects of this compound. These powerful technologies are used to obtain a global profile of proteins and metabolites in biological samples, offering insights into the broader physiological impact of a compound. The absence of such studies indicates a significant gap in the understanding of the molecular-level interactions of this compound.

Animal Model Utilization for Mechanistic Research (Excluding Clinical Relevance)

No mechanistic studies using animal models to investigate the physiological or pharmacological effects of this compound have been identified in the public domain. Animal models are crucial for understanding the systemic effects of a compound and for elucidating its mechanism of action in vivo. The lack of such research for this compound limits the current understanding of its potential biological roles.

Future Research Perspectives and Translational Avenues for 6 Hydroxydelphinidin

Unexplored Biological Activities and Mechanisms

The biological activities of delphinidin (B77816), the parent compound of 6-Hydroxydelphinidin, are well-documented and include antioxidant, anti-inflammatory, and enzyme-inhibiting properties. nih.govtandfonline.commdpi.com The introduction of a hydroxyl group at the 6-position of the delphinidin structure could significantly modulate these activities. The presence of additional hydroxyl groups on the B-ring of anthocyanidins is known to enhance antioxidant activity. nih.gov Therefore, it is plausible that 6-Hydroxydelphinidin could exhibit potent radical scavenging capabilities. researchgate.net

Future research should focus on elucidating the precise mechanisms through which 6-Hydroxydelphinidin exerts its effects. For instance, its interaction with key signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is influenced by other anthocyanins, remains to be investigated. tandfonline.com Furthermore, exploring its potential to modulate the activity of enzymes like cyclooxygenases could provide insights into its anti-inflammatory potential. researchgate.net The influence of the 6-hydroxy group on the molecule's ability to interact with cellular membranes and proteins is another critical area for investigation.

Table 1: Potential Unexplored Biological Activities of 6-Hydroxydelphinidin

Potential Activity Putative Mechanism of Action
Enhanced Antioxidant Capacity Increased number of hydroxyl groups available for radical scavenging. nih.gov
Modulation of Inflammatory Pathways Interaction with signaling proteins in pathways like NF-κB and MAPK. mdpi.comnih.gov
Enzyme Inhibition Potential to inhibit enzymes such as cyclooxygenases and lipoxygenases.

Development as a Research Probe or Precursor

The inherent chromatic properties of anthocyanins make them interesting candidates for development as research probes. nih.gov The pH-dependent color changes of 6-Hydroxydelphinidin could be harnessed to develop sensitive pH sensors for various chemical and biological systems. Further investigation into its fluorescence properties could also reveal its potential as a fluorescent probe for cellular imaging.

From a synthetic chemistry perspective, 6-Hydroxydelphinidin can serve as a valuable precursor for the synthesis of more complex flavonoid structures. researchgate.net The hydroxyl group at the 6-position provides a reactive site for further chemical modifications, such as glycosylation or acylation. mdpi.com These modifications can lead to the creation of novel anthocyanin derivatives with tailored properties, including enhanced stability or specific biological activities. researchgate.net Research in this area could expand the library of available anthocyanin-based compounds for various scientific applications.

Advanced Strategies for Stability Enhancement in Research Formulations

A significant challenge in working with anthocyanins is their inherent instability, as they are susceptible to degradation by factors such as pH, temperature, light, and oxygen. nih.govresearchgate.net The stability of delphinidin glycosides is known to be lower compared to other anthocyanins due to the higher number of hydroxyl groups on the B-ring. nih.gov The additional hydroxyl group in 6-Hydroxydelphinidin may further impact its stability.

Advanced strategies for enhancing the stability of 6-Hydroxydelphinidin in research formulations are crucial for its effective utilization. Microencapsulation is a promising technique where the anthocyanin is encapsulated within a protective matrix. mdpi.combohrium.com Common wall materials for microencapsulation include maltodextrin, gum Arabic, and chitosan. bohrium.comresearchgate.net Other strategies to explore include:

Co-pigmentation: The addition of other phenolic compounds or metal ions can stabilize the anthocyanin structure through molecular complexation. nih.gov

Nanoencapsulation: Utilizing nanotechnology to create nanoparticles that encapsulate and protect the anthocyanin can improve its stability and bioavailability in experimental systems. fapesp.breurekalert.org

Liposomal delivery: Encapsulating 6-Hydroxydelphinidin within liposomes can protect it from degradation and facilitate its transport across cell membranes in in vitro studies. mdpi.com

Table 2: Stability Enhancement Strategies for 6-Hydroxydelphinidin

Strategy Description Potential Benefits
Microencapsulation Entrapment within a solid matrix using techniques like spray drying. mdpi.combohrium.com Protection from environmental factors, controlled release.
Co-pigmentation Formation of molecular complexes with other compounds. nih.gov Enhanced color stability and protection against degradation.
Nanoencapsulation Encapsulation within nano-sized carriers. fapesp.breurekalert.org Improved stability, potential for targeted delivery in research models.

Integration with Emerging Technologies for Comprehensive Characterization

A thorough understanding of the physicochemical properties of 6-Hydroxydelphinidin is essential for its development and application in research. The integration of emerging analytical technologies can provide a comprehensive characterization of this novel compound.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful tool for the identification and quantification of anthocyanins. oup.comnih.govmdpi.com This technique can be used to determine the exact mass of 6-Hydroxydelphinidin and to elucidate its fragmentation patterns, which is crucial for structural confirmation. hakon-art.com

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the unequivocal structural elucidation of new chemical entities. mdpi.comnih.govresearchgate.net One- and two-dimensional NMR experiments can be employed to definitively assign the chemical structure of 6-Hydroxydelphinidin and to study its conformational dynamics in solution.

Other advanced techniques that could be applied include:

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, aiding in the unambiguous identification of the compound in complex mixtures. nih.gov

Probe Electrospray Ionization (PESI): A rapid and high-throughput mass spectrometry technique that can be used for the direct analysis of anthocyanins in various matrices with minimal sample preparation. oup.com

Identification of Novel Research Applications (Non-Clinical)

Beyond its potential biological activities, 6-Hydroxydelphinidin may have novel applications in various non-clinical research fields. Its vibrant color and pH-sensitivity make it a candidate for use as a natural colorant in various research and industrial applications, such as in the development of intelligent food packaging that can indicate spoilage based on pH changes. mdpi.comnih.govmdpi.com

In materials science, anthocyanins are being explored for their potential use in dye-sensitized solar cells due to their light-absorbing properties. researchgate.net The specific electronic properties of 6-Hydroxydelphinidin, influenced by the 6-hydroxy group, could be investigated for its suitability in such applications. Furthermore, its antioxidant properties could be harnessed by incorporating it into polymeric materials to create active packaging films that prevent oxidative degradation of sensitive products. mdpi.com

Table 3: Potential Non-Clinical Research Applications for 6-Hydroxydelphinidin

Application Area Potential Use Rationale
Food Science Natural colorant, pH indicator in intelligent packaging. nih.govresearchgate.net Inherent color and pH-dependent color changes.
Materials Science Photosensitizer in dye-sensitized solar cells. researchgate.net Light-absorbing properties of the flavonoid structure.
Analytical Chemistry Component of novel chemical sensors. Chromatic response to various chemical stimuli.

Table of Compounds Mentioned

Compound Name
6-Hydroxydelphinidin chloride
Delphinidin
Cyanidin (B77932)
Malvidin
Pelargonidin
Peonidin

Q & A

Q. How should researchers validate the specificity of this compound in epigenetic modulation studies?

  • Methodological Answer : Perform chromatin immunoprecipitation (ChIP-qPCR) for histone modification markers (e.g., H3K4me3, H3K27ac) in target genes. Use HDAC/lysine demethylase inhibitors (e.g., trichostatin A, JIB-04) as controls. Pair with RNA-seq to correlate epigenetic changes with gene expression. Confirm findings in primary cells (e.g., peripheral blood mononuclear cells) to rule out cell-line artifacts .

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